1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol is a complex organic compound with the molecular formula C23H17N3O. It is known for its unique structural features, which include a benzotriazole moiety linked to a naphthalen-2-ol group via a phenylmethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol typically involves the reaction of benzotriazole with naphthalen-2-ol in the presence of a suitable base. One common method involves the use of a Mannich-type reaction, where benzotriazole is reacted with formaldehyde and naphthalen-2-ol under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The benzotriazole group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzotriazole compounds .
Scientific Research Applications
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets and pathways. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, influencing their function. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
- Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine
- 1-(1H-Benzotriazol-1-yl)-2-(phenylmethyl)benzene
- 1-(1H-Benzotriazol-1-yl)-3-(phenylmethyl)benzene
Uniqueness: 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol stands out due to its unique combination of a benzotriazole moiety and a naphthalen-2-ol group. This structural feature imparts distinct physicochemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research .
Properties
IUPAC Name |
1-[benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c27-21-15-14-16-8-4-5-11-18(16)22(21)23(17-9-2-1-3-10-17)26-20-13-7-6-12-19(20)24-25-26/h1-15,23,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODSMBZOBJAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.